![molecular formula C13H18N2O3 B4181363 2-(2-methylphenoxy)-N-4-morpholinylacetamide](/img/structure/B4181363.png)
2-(2-methylphenoxy)-N-4-morpholinylacetamide
Overview
Description
2-(2-methylphenoxy)-N-4-morpholinylacetamide, also known as MPAA, is a chemical compound that has been of interest to the scientific community due to its potential as a therapeutic agent. This compound has been synthesized and studied extensively for its biochemical and physiological effects, as well as its mechanism of action.
Mechanism of Action
The mechanism of action of 2-(2-methylphenoxy)-N-4-morpholinylacetamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways involved in cell proliferation and survival. Specifically, 2-(2-methylphenoxy)-N-4-morpholinylacetamide has been shown to inhibit the activity of the enzyme DNA polymerase, which is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
2-(2-methylphenoxy)-N-4-morpholinylacetamide has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis (programmed cell death), the inhibition of cell proliferation, and the modulation of immune function. In addition, 2-(2-methylphenoxy)-N-4-morpholinylacetamide has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2-methylphenoxy)-N-4-morpholinylacetamide in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is that 2-(2-methylphenoxy)-N-4-morpholinylacetamide is relatively expensive to synthesize, which may limit its use in larger-scale experiments.
Future Directions
There are several potential future directions for research on 2-(2-methylphenoxy)-N-4-morpholinylacetamide. One area of interest is the development of more efficient synthesis methods to reduce the cost of producing 2-(2-methylphenoxy)-N-4-morpholinylacetamide. Additionally, further investigation into the mechanism of action of 2-(2-methylphenoxy)-N-4-morpholinylacetamide could lead to the development of more targeted therapies for cancer and autoimmune diseases. Finally, studies on the safety and efficacy of 2-(2-methylphenoxy)-N-4-morpholinylacetamide in animal models and clinical trials could lead to its eventual use as a therapeutic agent in humans.
Scientific Research Applications
2-(2-methylphenoxy)-N-4-morpholinylacetamide has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of several cancer cell lines in vitro. In addition, 2-(2-methylphenoxy)-N-4-morpholinylacetamide has been investigated for its ability to modulate the immune response, particularly in the context of autoimmune diseases.
properties
IUPAC Name |
2-(2-methylphenoxy)-N-morpholin-4-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-11-4-2-3-5-12(11)18-10-13(16)14-15-6-8-17-9-7-15/h2-5H,6-10H2,1H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWTWFTZHNIURG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NN2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylphenoxy)-N-(morpholin-4-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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